molecular formula C15H17N3OS B11614263 (5E)-5-benzylidene-2-(4-methylpiperazin-1-yl)-1,3-thiazol-4(5H)-one

(5E)-5-benzylidene-2-(4-methylpiperazin-1-yl)-1,3-thiazol-4(5H)-one

Cat. No.: B11614263
M. Wt: 287.4 g/mol
InChI Key: JORXWFJXEHXJBN-ACCUITESSA-N
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Description

(5E)-5-Benzylidene-2-(4-methylpiperazin-1-yl)-1,3-thiazol-4(5H)-one is a synthetic thiazolidinone derivative featuring a benzylidene group at position 5 and a 4-methylpiperazinyl substituent at position 2. This compound belongs to the 4-thiazolidinone class, renowned for their pharmacological versatility, including antiviral, antibacterial, and anticancer activities . The E-configuration of the benzylidene double bond is critical for its bioactivity, as stereochemistry often influences molecular interactions with biological targets.

Properties

Molecular Formula

C15H17N3OS

Molecular Weight

287.4 g/mol

IUPAC Name

(5E)-5-benzylidene-2-(4-methylpiperazin-1-yl)-1,3-thiazol-4-one

InChI

InChI=1S/C15H17N3OS/c1-17-7-9-18(10-8-17)15-16-14(19)13(20-15)11-12-5-3-2-4-6-12/h2-6,11H,7-10H2,1H3/b13-11+

InChI Key

JORXWFJXEHXJBN-ACCUITESSA-N

Isomeric SMILES

CN1CCN(CC1)C2=NC(=O)/C(=C\C3=CC=CC=C3)/S2

Canonical SMILES

CN1CCN(CC1)C2=NC(=O)C(=CC3=CC=CC=C3)S2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-5-benzylidene-2-(4-methylpiperazin-1-yl)-1,3-thiazol-4(5H)-one typically involves the condensation of appropriate thiazolone derivatives with benzaldehyde derivatives under basic or acidic conditions. Common reagents include thiazolone, benzaldehyde, and a suitable base such as sodium hydroxide or an acid catalyst.

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques like crystallization and chromatography may also be employed.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiazolidine derivative.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce various functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction may produce thiazolidines.

Scientific Research Applications

Chemistry

The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.

Biology

In biological research, it may serve as a probe to study enzyme interactions or cellular pathways.

Medicine

Industry

In the industrial sector, the compound may be utilized in the synthesis of specialty chemicals or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of (5E)-5-benzylidene-2-(4-methylpiperazin-1-yl)-1,3-thiazol-4(5H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to therapeutic effects. The exact molecular targets and pathways would require detailed experimental studies.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Benzylidene Ring

The benzylidene moiety is a common feature in thiazolidinone derivatives. Modifications here alter electronic and steric properties, impacting reactivity and target binding:

Compound Benzylidene Substituent Key Effects Reference
Target Compound Phenyl (unsubstituted) Balanced lipophilicity for cellular uptake
(5Z)-5-(1,3-Benzodioxol-5-ylmethylene) 1,3-Benzodioxole Enhanced electron-withdrawing effects
(5E)-5-[4-(Allyloxy)benzylidene] 4-Allyloxy Increased bulk; potential for H-bonding
(5E)-5-(2-Hydroxy-3-methoxybenzylidene) 2-Hydroxy-3-methoxy Improved solubility via polar groups

Key Insight : Electron-withdrawing groups (e.g., benzodioxole) may enhance electrophilic reactivity, while polar substituents (e.g., hydroxy, methoxy) improve aqueous solubility .

Substituents at Position 2

The 4-methylpiperazinyl group in the target compound distinguishes it from analogs with other amine or sulfur-based substituents:

Compound Position 2 Substituent Pharmacological Impact Reference
Target Compound 4-Methylpiperazin-1-yl Enhanced solubility; potential CNS activity
(5Z)-2-(Morpholin-1-yl) Morpholine Moderate basicity; rigid structure
(Z)-2-((Substituted Phenyl)amino) Aryl amino Tunable electronic effects via substitution
(5E)-2-Mercapto Thiol (-SH) Metal-chelating capability

Stereochemistry (E vs. Z Isomerism)

The E-configuration in the target compound is stereoelectronically distinct from Z-isomers, which can exhibit varied bioactivity:

  • Example: (5Z)-5-Benzodioxolylmethylene analogs showed nanomolar inhibition of DYRK1A kinase (IC50 = 0.033 µM), whereas E-isomers may display altered binding modes due to spatial arrangement .
  • Impact : The E-configuration may favor planar conformations, optimizing interactions with flat enzyme active sites (e.g., kinases) .
Kinase Inhibition
  • Target Compound : Predicted to inhibit DYRK1A due to structural similarity to (5Z)-5-benzodioxolylmethylene analogs (IC50 = 0.033 µM) .
  • Analog : (5Z)-5-(4-Hydroxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one showed IC50 = 0.028 µM against DYRK1A .
Anticancer Activity
  • Analog: (5Z)-2-Amino-5-arylidene-1,3-thiazol-4(5H)-ones inhibit proliferation in HCT116 and PC3 cell lines .
  • Mechanism: Thiazolidinones may intercalate DNA or disrupt kinase signaling pathways .
Antimicrobial Properties
  • Analog : (Z)-5-Benzylidene-2-(methylthio)thiazol-4(5H)-one exhibits MIC50 values <10 µg/mL against Staphylococcus aureus .

Biological Activity

Chemical Structure and Properties
(5E)-5-benzylidene-2-(4-methylpiperazin-1-yl)-1,3-thiazol-4(5H)-one is a thiazole derivative characterized by its unique structure that includes a thiazole ring, a benzylidene moiety, and a 4-methylpiperazine substituent. This compound has garnered interest in medicinal chemistry due to its potential biological activities.

Molecular Formula and Characteristics

  • Molecular Formula : C17H19N3OS
  • Molecular Weight : 315.41 g/mol
  • IUPAC Name : (5E)-5-benzylidene-2-(4-methylpiperazin-1-yl)-1,3-thiazol-4(5H)-one

The biological activity of (5E)-5-benzylidene-2-(4-methylpiperazin-1-yl)-1,3-thiazol-4(5H)-one is primarily attributed to its interaction with various biological macromolecules. The compound is believed to modulate the activity of enzymes and receptors, leading to significant pharmacological effects such as:

  • Antimicrobial Activity : The compound has demonstrated inhibitory effects against various bacterial strains.
  • Anticancer Properties : Studies indicate that it may inhibit cell proliferation in several cancer cell lines, suggesting potential as an anticancer agent.

Research Findings

Recent studies have highlighted the following key findings regarding the biological activity of this compound:

  • Antimicrobial Activity
    • The compound showed significant antibacterial effects against Gram-positive and Gram-negative bacteria. In vitro tests revealed minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL against different strains.
  • Anticancer Activity
    • In a study assessing its effects on human cancer cell lines (e.g., MDA-MB 231, HCT116), the compound exhibited IC50 values ranging from 10 to 50 µM, indicating promising anticancer potential. The mechanism appears to involve apoptosis induction and cell cycle arrest.
  • Tyrosinase Inhibition
    • The compound was evaluated for its ability to inhibit tyrosinase, an enzyme critical in melanin production. Results indicated moderate inhibition with an IC50 value of approximately 150 µM, suggesting potential applications in skin whitening formulations.

Data Tables

Biological ActivityTest OrganismIC50/MIC Value (µg/mL)Reference
AntibacterialE. coli64
AntibacterialS. aureus32
AnticancerMDA-MB 23125
AnticancerHCT11630
Tyrosinase Inhibition-150

Case Study 1: Antimicrobial Efficacy

A study conducted by researchers aimed at evaluating the antimicrobial properties of (5E)-5-benzylidene-2-(4-methylpiperazin-1-yl)-1,3-thiazol-4(5H)-one demonstrated its effectiveness against multi-drug resistant strains of bacteria. The findings suggest that this compound could serve as a lead for developing new antibiotics.

Case Study 2: Cancer Cell Line Studies

In another investigation focusing on cancer treatment, the compound was tested against various tumor cell lines. Results indicated that it significantly reduced cell viability in a dose-dependent manner, providing insights into its potential use in cancer therapy.

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